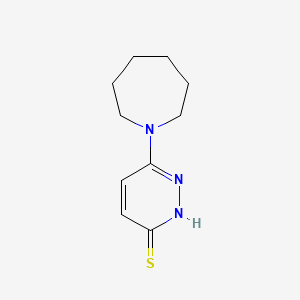![molecular formula C18H17NO6 B5759096 6-methyl-1-(2,3,4-trimethoxybenzylidene)furo[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B5759096.png)
6-methyl-1-(2,3,4-trimethoxybenzylidene)furo[3,4-c]pyridine-3,4(1H,5H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methyl-1-(2,3,4-trimethoxybenzylidene)furo[3,4-c]pyridine-3,4(1H,5H)-dione, also known as TMBPF, is a heterocyclic compound with promising biological activities. It belongs to the class of furo[3,4-c]pyridines, which are known for their diverse pharmacological properties. TMBPF has been extensively studied for its potential use in treating various diseases, including cancer, inflammation, and neurological disorders.
Mecanismo De Acción
6-methyl-1-(2,3,4-trimethoxybenzylidene)furo[3,4-c]pyridine-3,4(1H,5H)-dione exerts its biological effects by interacting with various cellular targets. It has been shown to inhibit the activity of protein kinases, including AKT and ERK, which are involved in cell survival and proliferation. 6-methyl-1-(2,3,4-trimethoxybenzylidene)furo[3,4-c]pyridine-3,4(1H,5H)-dione also modulates the expression of various genes involved in cell cycle regulation, apoptosis, and angiogenesis.
Biochemical and Physiological Effects:
6-methyl-1-(2,3,4-trimethoxybenzylidene)furo[3,4-c]pyridine-3,4(1H,5H)-dione has been found to exhibit anti-inflammatory and neuroprotective effects. It inhibits the production of pro-inflammatory cytokines, including TNF-α and IL-6, and reduces the activation of microglia and astrocytes in the brain. 6-methyl-1-(2,3,4-trimethoxybenzylidene)furo[3,4-c]pyridine-3,4(1H,5H)-dione also protects neurons from oxidative stress and reduces the accumulation of amyloid-beta plaques in Alzheimer's disease models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-methyl-1-(2,3,4-trimethoxybenzylidene)furo[3,4-c]pyridine-3,4(1H,5H)-dione is a promising compound for preclinical studies due to its potent biological activities and low toxicity. However, its poor solubility in aqueous solutions and limited in vivo stability may pose challenges for its development as a therapeutic agent.
Direcciones Futuras
1. Development of 6-methyl-1-(2,3,4-trimethoxybenzylidene)furo[3,4-c]pyridine-3,4(1H,5H)-dione derivatives with improved solubility and stability for in vivo studies.
2. Investigation of the molecular targets and signaling pathways involved in 6-methyl-1-(2,3,4-trimethoxybenzylidene)furo[3,4-c]pyridine-3,4(1H,5H)-dione-mediated anticancer and anti-inflammatory effects.
3. Evaluation of the efficacy of 6-methyl-1-(2,3,4-trimethoxybenzylidene)furo[3,4-c]pyridine-3,4(1H,5H)-dione in animal models of cancer, inflammation, and neurodegenerative diseases.
4. Identification of biomarkers for predicting the response to 6-methyl-1-(2,3,4-trimethoxybenzylidene)furo[3,4-c]pyridine-3,4(1H,5H)-dione treatment in cancer patients.
5. Development of 6-methyl-1-(2,3,4-trimethoxybenzylidene)furo[3,4-c]pyridine-3,4(1H,5H)-dione-based drug delivery systems for targeted therapy.
6. Exploration of the potential synergy between 6-methyl-1-(2,3,4-trimethoxybenzylidene)furo[3,4-c]pyridine-3,4(1H,5H)-dione and other anticancer or anti-inflammatory agents.
Métodos De Síntesis
6-methyl-1-(2,3,4-trimethoxybenzylidene)furo[3,4-c]pyridine-3,4(1H,5H)-dione can be synthesized by a multistep reaction involving the condensation of 2,3,4-trimethoxybenzaldehyde with methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione in the presence of a suitable catalyst. The reaction yields 6-methyl-1-(2,3,4-trimethoxybenzylidene)furo[3,4-c]pyridine-3,4(1H,5H)-dione as a yellow crystalline solid with a high purity.
Aplicaciones Científicas De Investigación
6-methyl-1-(2,3,4-trimethoxybenzylidene)furo[3,4-c]pyridine-3,4(1H,5H)-dione has been studied for its potential use in cancer therapy. It has been found to exhibit potent cytotoxicity against various cancer cell lines, including breast, lung, and prostate cancer cells. 6-methyl-1-(2,3,4-trimethoxybenzylidene)furo[3,4-c]pyridine-3,4(1H,5H)-dione induces apoptosis in cancer cells by activating the caspase cascade and disrupting the mitochondrial membrane potential. It also inhibits the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs).
Propiedades
IUPAC Name |
(1E)-6-methyl-1-[(2,3,4-trimethoxyphenyl)methylidene]-5H-furo[3,4-c]pyridine-3,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO6/c1-9-7-11-13(25-18(21)14(11)17(20)19-9)8-10-5-6-12(22-2)16(24-4)15(10)23-3/h5-8H,1-4H3,(H,19,20)/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXRBHMXQPILVGG-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=O)N1)C(=O)OC2=CC3=C(C(=C(C=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC\2=C(C(=O)N1)C(=O)O/C2=C/C3=C(C(=C(C=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-chloro-N-[4-(dimethylamino)phenyl]-5-nitrobenzamide](/img/structure/B5759036.png)

![3-(2-furyl)-4-methyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5759066.png)
![ethyl 2-[2-(acetylamino)-1-methylethylidene]hydrazinecarboxylate](/img/structure/B5759074.png)
![5-{[4-(acetyloxy)benzoyl]amino}isophthalic acid](/img/structure/B5759090.png)

![2-ethoxy-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B5759108.png)
![2-{4-[3-(4-chlorophenoxy)benzyl]-1-piperazinyl}ethanol](/img/structure/B5759119.png)
![ethyl (2-{[(3-chlorophenoxy)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5759120.png)

![5-chloro-N'-[(4-chlorophenyl)acetyl]-2-hydroxybenzohydrazide](/img/structure/B5759135.png)